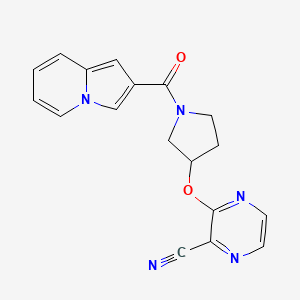

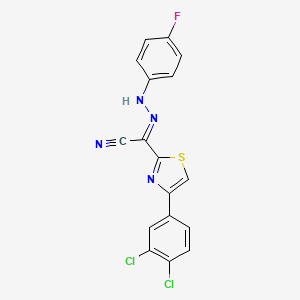

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione" is a complex molecule with a fused isoquinoline structure. It contains a dihydroquinoline ring and an indole ring, connected by an ethane-1,2-dione linker. The molecule exhibits potential pharmacological activities and has been the subject of various synthetic and pharmacological studies .

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-cyanomethylbenzoic acid with arylamines to obtain previously unknown 3-arylamino-1,2-dihydro-1-isoquinolones. Subsequent isonicotinoylation and quaternization with alkylating agents lead to the formation of spiro compounds. The structure of the products has been confirmed by NMR, IR, and UV spectroscopy, as well as by the synthesis of model compounds .

Molecular Structure Analysis

The molecular structure of this compound involves the fusion of a dihydroquinoline ring with an indole ring, connected by an ethane-1,2-dione linker. The detailed molecular structure and conformational analysis have been elucidated through X-ray crystallography and spectroscopic techniques, providing insights into its three-dimensional arrangement and potential pharmacological interactions .

Chemical Reactions Analysis

The compound undergoes various chemical reactions, including isonicotinoylation, quaternization, and intramolecular conjugated addition with pyrrole ring closure. These reactions have been studied to understand the reactivity and functionalization potential of the compound, providing valuable information for its synthetic manipulation and pharmacological modulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been characterized, including its solubility, stability, and potential interactions with biological targets. These properties are crucial for understanding its pharmaceutical potential and have been investigated through a combination of experimental and computational methods .

Overall, the comprehensive analysis of "1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione" provides valuable insights into its synthesis, molecular structure, chemical reactivity, and physical and chemical properties, laying the foundation for its potential pharmacological applications.

Fused isoquinolines: 3-aryl-2,3,4,5-tetrahydro-1H-pyrrolo[2,3-c]isoquinoline-1,5-dione-2-spiro-4′-(1′-alkyl-1′,4′-dihydropyridine)s 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Five-membered 2,3-dioxo heterocycles: LXIX. Direct heterocyclization of [3,4-dihydroisoquinolin-1(2H)-ylidene]-acetamides with 5-arylfuran-2,3-diones. Crystalline and molecular structure of (3E,5Z)-3-[3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-5-(2-oxo-2-phenylethylidene)pyrrolidine-2,4-dion

Applications De Recherche Scientifique

Antiviral Activity Research

A study by Ivashchenko et al. (2014) explored the synthesis of various compounds, including ones structurally similar to the queried chemical, for antiviral activity against influenza A/New Caledonia/20/99 virus (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The results indicated that most synthesized compounds did not exhibit significant antiviral activity, with only a few exceptions showing micromolar activities against specific viral strains in human hepatoma cell lines (Ivashchenko et al., 2014).

Electroluminescent Layers Application

Dobrikov et al. (2011) synthesized new low-molecular weight compounds for potential use in organic light-emitting devices. The photophysical properties of these compounds were investigated, demonstrating their potential for application in color electroluminescent structures. This research suggests that similar structural compounds might be explored for use in advanced display technologies (Dobrikov et al., 2011).

Lubricating Grease Antioxidants

A study by Hussein et al. (2016) involved the synthesis of quinolinone derivatives, including structures analogous to the queried compound. These derivatives were evaluated as antioxidants in lubricating greases. The study provided insights into the potential of such compounds in industrial applications, particularly in enhancing the longevity and performance of lubricants (Hussein et al., 2016).

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c29-23(26-13-5-6-14-26)17-27-16-20(19-10-2-4-12-22(19)27)24(30)25(31)28-15-7-9-18-8-1-3-11-21(18)28/h1-4,8,10-12,16H,5-7,9,13-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNGQBUTGBERPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)

![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2514729.png)

![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)